Hydrogen-Bond Donor Capacity Distinguishes CAS 209974-81-2 from Des-Hydroxy and Chromone Analogs
CAS 209974-81-2 possesses two hydrogen-bond donor (HBD) groups (7-OH phenolic proton + potential tautomeric contribution), compared to zero HBD for the des-hydroxy analog CAS 88735-48-2 (C₁₈H₁₁NO₂S, 7-position is unsubstituted) and one HBD for the chromone-4-one isomer CAS 57390-75-7 (C₁₈H₁₁NO₃S, where the 7-OH is present but the carbonyl is at position 4 rather than 2). This 7-OH group is the essential reactive handle for generating 7-methoxy, 7-acetoxy, and 7-carboxyalkyl derivatives used as covalent fluorescent labeling reagents for oligonucleotides [1]. The 7-OH also contributes an additional hydrogen-bond acceptor site (total HBA count: 7 for CAS 209974-81-2 vs. 5 for CAS 57390-75-7) .
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | HBD = 2 (CAS 209974-81-2) |
| Comparator Or Baseline | CAS 88735-48-2: HBD = 0; CAS 57390-75-7: HBD = 1 |
| Quantified Difference | +2 HBD vs. CAS 88735-48-2; +1 HBD vs. CAS 57390-75-7 |
| Conditions | Calculated molecular property data from ChemSrc database entries |
Why This Matters
The presence of the 7-OH group is the sine qua non for covalent bioconjugation chemistry; procurement of the des-hydroxy analog (CAS 88735-48-2) renders fluorescent probe synthesis impossible, while the chromone isomer (CAS 57390-75-7) provides a different conjugation pattern unsuitable for coumarin-specific labeling workflows.
- [1] Kuziv, I. B.; Ishchenko, V. V.; Khilya, V. P.; Dubey, I. Y. Synthesis of Reagents Based on 7-Substituted 3-Thiazolylcoumarins for Covalent Labeling of Oligonucleotides. Ukrainica Bioorganica Acta 2008, 6 (1), 3–12. View Source
